molecular formula C10H13NO2S B10910499 5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid

5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid

Cat. No.: B10910499
M. Wt: 211.28 g/mol
InChI Key: IXJBEWGBFYWXLX-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H13NO2S It is characterized by the presence of a thiophene ring substituted with a pyrrolidin-1-ylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux in an appropriate solvent such as toluene or ethanol. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring and the pyrrolidin-1-ylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H13NO2S/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13)

InChI Key

IXJBEWGBFYWXLX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=C(S2)C(=O)O

Origin of Product

United States

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